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molecular formula C8H12N4O B8692342 5-amino-1-cyclobutyl-1H-pyrazole-4-carboxamide CAS No. 1082745-59-2

5-amino-1-cyclobutyl-1H-pyrazole-4-carboxamide

Cat. No. B8692342
M. Wt: 180.21 g/mol
InChI Key: UKDRJWZIRYAIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide but substituting 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile provided the title compound. 400 MHz 1H NMR (CD3OD) δ 7.71 (s, 1H), 4.71-4.55 (m, 1H), 2.61-2.50 (m,2H), 2.46-2.31 (m, 2H), 1.89-1.83 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=CC=2OC)[N:5]=[CH:4][C:3]=1[C:15]([NH2:17])=[O:16].NC1N(C2CCC2)N=CC=1C#N>>[NH2:1][C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][CH2:10]2)[N:5]=[CH:4][C:3]=1[C:15]([NH2:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1CCC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1CCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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